Phthalazine-5-carboxylic acid

概要

説明

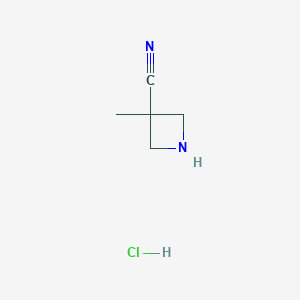

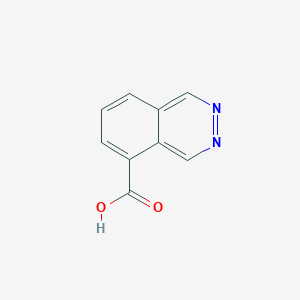

Phthalazine-5-carboxylic acid is a heterocyclic nitrogen-containing compound. It has a molecular weight of 174.16 and its IUPAC name is this compound .

Synthesis Analysis

This compound has been synthesized using various methods. One approach involves the use of zinc ferrite (ZnFe2O4) nanoparticles as a catalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives . This method involves a one-pot coupling reaction of phthalhydrazide, aromatic aldehyde, and malononitrile under conventional reflux conditions .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 20 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The InChI key is MRCVKQSGAPVWAB-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a density of 1.4±0.1 g/cm^3, a boiling point of 496.4±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 47.2±0.3 cm^3 and a polar surface area of 63 Å^2 .

科学的研究の応用

Synthesis and Biological Activities

Phthalazine derivatives demonstrate significant potential in various biological applications. The synthesis of phthalazine carboxylic acid hydrazide derivatives and their incorporation into other compounds like 1,2,4-triazole and carbamate derivatives show promising antimicrobial activity. These derivatives also exhibit kinetic stability and chemical reactivity, indicating their potential in pharmacological research (El-Shamy et al., 2015).

Antimicrobial and Antioxidant Properties

Phthalazine-based 1,2,3-triazole derivatives synthesized from benzoic acid have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and Fluconazole. Some of these derivatives also exhibit significant antioxidant properties (Shyma et al., 2016).

Chemical Synthesis Techniques

The synthesis of benzo[4,5]imidazo[2,1-a]phthalazines from acylbenzoic acids and 2-nitro-5-chlorophenylhydrazine indicates the versatility of phthalazine derivatives in chemical synthesis. This process provides a variety of phthalazine compounds for potential use in various applications (Shubin et al., 2004).

Crystal Structure Analysis

Studies on aromatic dicarboxylic acids, including phthalazine derivatives, have identified robust hydrogen-bonded motifs. This research is crucial in understanding the structural aspects of these compounds and their potential applications in materials science and molecular engineering (Aakeröy et al., 1998).

Catalysis and Eco-Friendly Synthesis

Research on silica gel-supported tungstic acid-catalyzed synthesis of phthalazine derivatives highlights the development of eco-friendly and efficient synthesis methods. These compounds have applications in pharmacology and biology due to their active properties (Reddy et al., 2014).

Antimicrobial Screening

Phthalazine derivatives have been synthesized and screened for their antimicrobial activities. Some compounds exhibit promising effects against both Gram-positive and Gram-negative bacteria and fungi, indicating their potential in antimicrobial drug development (El-Wahab et al., 2011).

Receptor Binding Selectivity

Studies on 1,2,4-triazolo[3,4-a]phthalazines show their binding selectivity for certain receptor subtypes, which is crucial in the development of targeted pharmaceutical agents (Carling et al., 2004).

Structure Determination of Isomeric Compounds

Research on the structures of isomeric compounds of phthalazine with various benzoic acids provides valuable insights into their molecular structure, which is essential for understanding their chemical properties and potential applications (Gotoh et al., 2011).

Antimicrobial Activity of Hydrazine Derivatives

The study of hydrazine derivatives of phthalazine and their antimicrobial activities highlights the potential of these compounds in combating microbial infections. This research is significant in the field of antimicrobial drug discovery (Hemdan et al., 2010).

Phosphodiesterase 5 Inhibition

Research on 4-benzylamino-1-chloro-6-substituted phthalazines as inhibitors of phosphodiesterase 5 contributes to the understanding of their potential therapeutic applications in treating diseases like erectile dysfunction (Watanabe et al., 1998).

Visible Light-Mediated C–H Functionalization

The direct visible light-mediated C–H alkylation of heteroarenes using aliphatic carboxylic acids, including phthalazine derivatives, opens up new avenues in the synthesis of medically relevant compounds (Garza‐Sanchez et al., 2017).

DNA Binding and Antitumor Activities

Chromophore-modified anthracenediones, including phthalazine derivatives, have been studied for their DNA binding and cytotoxic activities against tumor cells, indicating their potential in cancer treatment (Gandolfi et al., 1995).

Safety and Hazards

将来の方向性

While specific future directions for Phthalazine-5-carboxylic acid are not explicitly mentioned in the retrieved documents, it’s worth noting that the field of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . This suggests potential future research directions in the development of new synthetic methods and applications for this compound and similar compounds.

作用機序

Target of Action

Phthalazine-5-carboxylic acid, like other phthalazine derivatives, has been reported to have significant biological activities and pharmacological properties . The primary targets of phthalazine derivatives include vascular endothelial growth factor receptor (VEGFR) and gamma-aminobutyric acid (GABA) receptors . These targets play crucial roles in various biological processes, including cell proliferation, neurotransmission, and vasodilation .

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, when interacting with VEGFR, it can inhibit the receptor’s activity, thereby affecting the signaling pathways that regulate cell proliferation and angiogenesis . Similarly, interaction with GABA receptors can influence neurotransmission processes .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, by inhibiting VEGFR, it can impact the VEGF signaling pathway, which plays a crucial role in angiogenesis . Additionally, interaction with GABA receptors can influence the GABAergic neurotransmission pathway . The downstream effects of these pathway alterations include changes in cell proliferation, neurotransmission, and vascular tone .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. For example, inhibition of VEGFR can lead to reduced angiogenesis, potentially limiting the growth of tumors . Similarly, modulation of GABA receptors can influence neuronal activity, potentially affecting processes such as mood regulation and pain perception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules in the environment, such as binding proteins or competing ligands, can also influence the compound’s action .

生化学分析

Biochemical Properties

Phthalazine-5-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. For instance, the inhibition of COX-2 by this compound can result in anti-inflammatory effects, while its interaction with GABA receptors may influence neurological functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 can lead to the modulation of inflammatory pathways, thereby affecting the expression of genes involved in inflammation . Additionally, this compound’s interaction with GABA receptors can impact neuronal signaling, potentially affecting neurotransmission and cellular metabolism in neural cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of COX-2, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Furthermore, this compound can modulate GABA receptor activity by binding to these receptors and altering their conformation, which can influence the inhibitory signaling in the nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and neuroprotective effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects such as anti-inflammatory and neuroprotective activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by organic anion transporters, facilitating its uptake into target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments, thereby modulating its biological effects.

特性

IUPAC Name |

phthalazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-11-5-8(6)7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCVKQSGAPVWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309542 | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104070-94-1 | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104070-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)